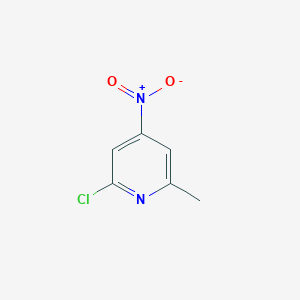

2-Chloro-6-methyl-4-nitropyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental in many areas of science and technology. wikipedia.orgbritannica.com The pyridine ring is a structural component in numerous important natural products, including certain vitamins and alkaloids. nih.govrsc.org

The pyridine scaffold is one of the most utilized heterocyclic structures in drug discovery and design. nih.govresearchgate.net Its presence can enhance the solubility and bioavailability of less soluble compounds, a desirable trait in pharmaceutical development. enpress-publisher.com Pyridine derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.comwisdomlib.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, which can significantly influence the pharmacokinetic properties of a drug. nih.gov Many commercially available drugs contain a pyridine or dihydropyridine (B1217469) ring system, highlighting the scaffold's importance in medicinal chemistry. nih.gov

Pyridine derivatives are crucial in the agrochemical industry, serving as key components in the synthesis of insecticides, fungicides, and herbicides. researchgate.netenpress-publisher.comnih.gov The development of pyridine-based agrochemicals is driven by the need for more effective and environmentally compatible pest management solutions. businesswire.comnih.gov In materials science, pyridine and its derivatives are used in the production of polymers and dyes. researchgate.netenpress-publisher.com They also find application as solvents and reagents in various chemical reactions. wikipedia.orgrsc.org

Research Rationale and Scope for 2-Chloro-6-methyl-4-nitropyridine

The specific arrangement of a chloro, methyl, and nitro group on the pyridine ring of this compound provides it with a unique reactivity profile. The electron-withdrawing nature of the chlorine and nitro groups, combined with the electron-donating effect of the methyl group, influences the chemical behavior of the molecule. This makes it a versatile intermediate for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. Research on this compound focuses on its synthesis, reactions, and its utility as a building block for novel chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Melting Point | 92-94 °C |

| Boiling Point | 272.4±35.0 °C |

| Density | 1.4±0.1 g/cm³ |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASZDKHKTXGGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305458 | |

| Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-51-9 | |

| Record name | 79055-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Methyl 4 Nitropyridine and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-chloro-6-methyl-4-nitropyridine molecule in a limited number of steps from readily available starting materials. These approaches include conventional routes, multicomponent reactions, and specific nitration and halogenation strategies.

Conventional Synthetic Routes

A prevalent conventional method for synthesizing this compound involves a two-step process starting from 2-amino-6-methylpyridine. The initial step is the chlorination of 2-amino-6-methylpyridine, where the amino group is substituted with a chlorine atom. This is followed by the nitration of the resulting 2-chloro-6-methylpyridine (B94459) to introduce a nitro group at the 4-position of the pyridine (B92270) ring.

The nitration step is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, with sulfuric acid acting as a dehydrating agent. The reaction temperature is carefully controlled to prevent over-nitration or decomposition.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. A notable example is the Hantzsch pyridine synthesis, which can be adapted to produce a variety of pyridine derivatives. Recently, a multicomponent reaction involving 2-nitroacetophenone (or nitroacetone), acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize 4-methyl-substituted 5-nitro-1,4-dihydropyridines. mdpi.com These dihydropyridines can then be oxidized to the corresponding 5-nitropyridines. mdpi.com

Another three-component ring transformation (TCRT) utilizes 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source like ammonia (B1221849) or ammonium acetate to produce nitropyridines. nih.gov This method provides access to nitropyridine structures that are otherwise difficult to obtain. nih.gov

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For pyridine derivatives, this includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Solvent- and halide-free methods are also being explored. One such approach involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas, demonstrating a move towards more atom-economical and sustainable processes. rsc.org The use of catalysts, solventless approaches, and ultrasonic synthesis are also key green chemistry techniques being applied to the synthesis of pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.in

Nitration and Halogenation Reactions

The introduction of nitro and halogen groups onto a pyridine ring are fundamental transformations in the synthesis of compounds like this compound. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions such as nitration and halogenation often require harsh conditions like high temperatures or strong acid catalysis. youtube.com

Nitration of pyridines can be achieved with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺), formed by the protonation of nitric acid by sulfuric acid. masterorganicchemistry.comlibretexts.org For pyridine itself, these conditions lead to the formation of the protonated species, which is deactivated towards electrophilic attack. rsc.org However, for substituted pyridines, the reaction can proceed, although it may require elevated temperatures. youtube.com

Halogenation of pyridines can also be challenging. Ionic chlorination of 2- and 4-methylpyridines is possible under acidic conditions, which prevents alkylation at the nitrogen atom. youtube.com

Synthesis from Precursors and Intermediates

An alternative strategy for the synthesis of this compound involves the modification of pre-existing substituted pyridine rings.

Preparation from Substituted Pyridines

The most direct precursor-based synthesis starts with 2-chloro-6-methylpyridine. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. The reaction typically employs a nitrating mixture of concentrated nitric and sulfuric acids. The temperature is kept between 0°C and 50°C to ensure the desired product is formed without significant side reactions. The final product is precipitated by pouring the reaction mixture into ice water.

Another approach starts from 2-amino-6-methylpyridine, which is first chlorinated and then nitrated as described in the conventional synthesis section. The synthesis can also begin with 2-hydroxypyridine (B17775) derivatives. For instance, 2-hydroxy-3-nitropyridine (B160883) can be synthesized and then subjected to further transformations. google.com Similarly, 2-hydroxy-5-nitropyridine (B147068) can be prepared and subsequently chlorinated to yield 2-chloro-5-nitropyridine (B43025). google.com

| Starting Material | Reagents | Product |

| 2-Amino-6-methylpyridine | 1. Ferrous chloride (FeCl₃) 2. Nitric acid, Sulfuric acid | This compound |

| 2-Chloro-6-methylpyridine | Nitric acid, Sulfuric acid | This compound |

| 2-nitroacetophenone, acetaldehyde diethyl acetal, β-dicarbonyl compound, ammonium acetate | Acetic acid, then oxidation | 2,4-dimethyl-5-nitropyridines |

| 1-methyl-3,5-dinitro-2-pyridone, ketone, ammonia/ammonium acetate | - | Nitropyridines |

| Pyridine N-oxides, dialkylcyanamides | Acid catalysis | N,N-dialkyl-N'-pyridine-2-yl ureas |

Utilization of Pyridine N-Oxides in Synthesis

The synthesis of nitropyridines, particularly those with a nitro group at the 4-position, often leverages the unique reactivity of pyridine N-oxides. The N-oxide group significantly alters the electronic properties of the pyridine ring, facilitating electrophilic substitution.

Direct nitration of pyridine is often inefficient and requires harsh conditions, yielding primarily the 3-nitro isomer in low yields. ntnu.noresearchgate.net However, the N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. The nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective method for producing 4-nitropyridine-N-oxide. ntnu.nooc-praktikum.de This intermediate is crucial for the synthesis of various 4-substituted pyridines.

The general process involves two key steps:

N-Oxidation: The parent pyridine is first oxidized to its N-oxide, often using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). youtube.com

Nitration: The resulting pyridine N-oxide undergoes electrophilic nitration. The N-oxide group acts as an ortho-, para-director and, due to steric hindrance at the ortho positions (C2, C6), the reaction strongly favors substitution at the C4 position. oc-praktikum.deresearchgate.net

For the synthesis of the target compound's precursor, this compound 1-oxide, the starting material would be 2-chloro-6-methylpyridine, which is first oxidized to the corresponding N-oxide before nitration.

Once the 4-nitropyridine-N-oxide is obtained, the N-oxide group can be removed via deoxygenation. Reagents like phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation, yielding the final 4-nitropyridine. chemicalbook.com In the case of synthesizing 2-chloro-4-nitropyridine, 2-chloro-4-nitropyridine-1-oxide is treated with PCl₃ to afford the desired product in good yield. chemicalbook.com This deoxygenation step is essential to arrive at the final pyridine derivative.

| Reaction Step | Reagents | Purpose | Typical Product |

| N-Oxidation | H₂O₂ or mCPBA | Activates pyridine ring for nitration | Pyridine N-oxide |

| Nitration | HNO₃ / H₂SO₄ | Introduces nitro group at C4-position | 4-Nitropyridine-N-oxide |

| Deoxygenation | PCl₃ | Removes N-oxide group | 4-Nitropyridine |

Ring Transformation Reactions for Nitropyridine Formation

Ring transformation reactions offer a powerful alternative for constructing highly substituted pyridine rings that may be difficult to access through direct functionalization. nih.gov These methods involve the reaction of a heterocyclic compound with a reagent, leading to the "scrap and build" of a new ring system. nih.gov

One notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This electron-deficient pyridone reacts with a ketone and a source of nitrogen, such as ammonia, to produce substituted nitropyridines. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov This approach is versatile, allowing for the synthesis of various nitropyridines, including those fused with other rings, by simply changing the ketone component. nih.gov

Pyrimidines are another class of heterocycles that can serve as precursors to pyridines. The conversion of 5-nitropyrimidines into 2-amino-5-nitropyridines through reactions with amidines is a documented ring transformation. acs.org Similarly, the reaction of 5-nitropyrimidine (B80762) with enamines via an inverse electron demand Diels-Alder reaction can produce 3-nitropyridine (B142982) derivatives. acs.org Another strategy involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with carbonyl compounds, which can lead to the formation of 3-nitro-2-pyridones. researchgate.net

These ring transformation methodologies are particularly valuable for creating specific substitution patterns on the pyridine ring that are not readily achievable through conventional methods.

| Starting Heterocycle | Reagents | Product Type | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridines | nih.gov |

| 5-Nitropyrimidine | Amidines | 2-Amino-5-nitropyridines | acs.org |

| 5-Nitropyrimidine | Enamines | 3-Nitropyridine derivatives | acs.org |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Carbonyl Compounds | 3-Nitro-2-pyridones | researchgate.net |

Advanced Synthetic Protocols

Selective Functionalization Techniques

The functionalization of the nitropyridine ring is governed by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity and regioselectivity of the molecule. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring for nucleophilic attack. In compounds like this compound, the positions ortho and para to the nitro group (the C2, C6, and C4 positions) are highly electron-deficient. This makes the chlorine atom at the C2 position susceptible to displacement by various nucleophiles. Furthermore, the nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly when positioned at C3 and attacked by soft nucleophiles like thiols. nih.gov Research on 2-methyl-3-nitropyridines has shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom by a nucleophile. It is a powerful tool for the C-H alkylation of electron-deficient aromatics like nitropyridines. acs.org The reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to the electrophilic ring, followed by base-induced β-elimination. acs.org This technique provides a direct way to introduce alkyl substituents onto the nitropyridine ring.

Directed C-H Functionalization: While the inherent electronics of nitropyridines often direct substitution, achieving selectivity at other positions can be challenging. Modern synthetic strategies employ directing groups to achieve regioselective C-H functionalization. researchgate.net Although direct examples for this compound are not prevalent, the principles of using temporary dearomatization strategies or metal catalysis with a directing group are at the forefront of pyridine functionalization, enabling reactions like trifluoromethylation, halogenation, and sulfanylation at the meta-position. researchgate.net

Stereoselective Synthesis Considerations

The compound this compound is an achiral molecule and therefore does not have stereoisomers. However, stereoselective synthesis becomes a critical consideration when this compound is used as a building block or precursor for the synthesis of larger, chiral molecules containing stereocenters.

If this compound were to be incorporated into a more complex molecule, any subsequent reaction that creates a new stereocenter would require stereocontrol to selectively form one desired stereoisomer out of multiple possibilities. youtube.com

For instance, if the methyl group at the C6 position were to be functionalized, or if a substituent introduced via SNAr at the C2 position contained a prochiral center, stereoselective methods would be necessary. This could involve:

Substrate Control: Where existing stereocenters in the reacting partner molecule direct the stereochemical outcome of the reaction.

Reagent Control: Utilizing chiral reagents or catalysts to influence the transition state and favor the formation of one enantiomer or diastereomer. Examples include asymmetric aldol (B89426) reactions or hydrogenations using chiral catalysts. youtube.com

Auxiliary Control: Temporarily attaching a chiral auxiliary to the molecule to direct a stereoselective transformation, after which the auxiliary is removed.

While there are no specific, documented stereoselective syntheses originating directly from this compound in the reviewed literature, the principles of asymmetric synthesis would be paramount for any such advanced application in medicinal or materials chemistry. youtube.com

Reactivity and Reaction Mechanisms of 2 Chloro 6 Methyl 4 Nitropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for 2-Chloro-6-methyl-4-nitropyridine, primarily due to the electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine (B92270) ring, which activates the ring towards attack by nucleophiles.

Displacement of the Chloro Group

The chlorine atom at the 2-position of this compound is a good leaving group and is readily displaced by a variety of nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental transformation for this compound. The reaction involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product.

These substitution reactions are versatile, allowing for the introduction of a wide range of functional groups. For instance, reactions with amines or ammonia (B1221849) can produce aminopyridine derivatives.

Influence of the Nitro Group on Reactivity

The nitro group at the 4-position plays a crucial role in activating the pyridine ring for nucleophilic substitution. doubtnut.com As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself. doubtnut.com This electron deficiency makes the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. quora.com

The activating effect of the nitro group is most pronounced at the positions para and ortho to it. In the case of this compound, the chloro group is at a para-like position (position 2) relative to the nitro group (position 4). This geometric arrangement allows for effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which greatly lowers the activation energy of the reaction and facilitates the substitution process. doubtnut.com

The presence of the nitro group is often essential for these substitution reactions to occur under reasonable conditions. Without such a strongly deactivating group, the pyridine ring would be much less reactive towards nucleophiles.

Regioselectivity in Nucleophilic Attack

In substituted pyridines, the site of nucleophilic attack is a critical aspect of their reactivity. For this compound, nucleophilic attack predominantly occurs at the C2 position, leading to the displacement of the chloro group. This regioselectivity is a consequence of several factors.

Firstly, the chlorine atom is a good leaving group. Secondly, the C2 and C6 positions of the pyridine ring are inherently more electron-deficient than other positions due to the inductive effect of the ring nitrogen atom. The powerful electron-withdrawing nitro group at the C4 position further enhances the electrophilicity of the C2 and C6 positions through resonance.

While both the C2 and C6 positions are activated, the attack occurs at C2 because it bears the displaceable chloro substituent. In similar systems, such as 2,6-dichloro-3-nitropyridine, nucleophilic attack can be kinetically favored at the position ortho to the nitro group (C2) due to the strong inductive electron withdrawal by the adjacent nitro group, even if the para position (C6) might lead to a thermodynamically more stable product. stackexchange.com In the case of this compound, the only available site for substitution with a good leaving group is the C2 position, making the reaction highly regioselective.

Electrophilic Reactions

While the electron-deficient nature of the this compound ring makes it generally unreactive towards electrophilic aromatic substitution, certain electrophilic reactions can occur under specific conditions, often involving the substituents.

Alkylation Reactions

Direct electrophilic alkylation on the pyridine ring of this compound is challenging due to the deactivating effects of the nitro group and the ring nitrogen. However, alkylation can be achieved through mechanisms that bypass direct electrophilic attack on the ring, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.org In this type of reaction, a carbanion attacks an electron-deficient aromatic ring at a position bearing a hydrogen atom. acs.org For nitropyridines, this addition often occurs in the vicinity of the nitro group. acs.org This is followed by a base-induced elimination to form the alkylated product. acs.org

While not a direct electrophilic attack, this method provides a route to C-H alkylation of nitropyridines. acs.org The success and regioselectivity of such reactions depend heavily on the steric and electronic properties of both the nitropyridine and the incoming nucleophile. acs.org

Carbonylation Reactions

Carbonylation reactions, typically catalyzed by transition metals like palladium, offer a pathway to introduce a carbonyl group into aromatic halides. These reactions involve the oxidative addition of the aryl halide to a low-valent metal complex, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile (like an alcohol to form an ester) to regenerate the catalyst and yield the carbonylated product. This methodology is applicable to chloropyridines and represents a potential, though not extensively documented, reaction pathway for this compound to synthesize corresponding carboxylic acid derivatives, esters, or amides.

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | 2-Amino-6-methyl-4-nitropyridine derivatives |

| Alkoxide | Sodium Methoxide | 2-Methoxy-6-methyl-4-nitropyridine |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-6-methyl-4-nitropyridine |

| Hydrazide | Hydrazine | 2-Hydrazinyl-6-methyl-4-nitropyridine |

Metal-Catalyzed Coupling Reactions

This compound is a suitable candidate for several metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally facilitates the oxidative addition step in palladium-catalyzed cycles.

Cross-Coupling Methodologies

While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous 2-chloropyridines and other halo-nitropyridines. The primary cross-coupling methodologies applicable to this substrate include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For electron-deficient substrates like this compound, standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with suitable phosphine (B1218219) ligands are generally effective. nih.gov The choice of base and solvent is crucial, with common systems including potassium carbonate or cesium carbonate in solvents like dioxane, toluene, or aqueous mixtures. wikipedia.orgnih.gov The reaction is expected to proceed with good yields, driven by the favorable electronic properties of the starting material. mdpi.com

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted pyridine derivative. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base, often a trialkylamine. wikipedia.org The regioselectivity of the addition to the alkene is a key consideration, and for many substrates, arylation occurs at the less substituted carbon of the double bond. organic-chemistry.org Given the reactivity of other chloropyridines in Heck reactions, it is anticipated that this compound would serve as a competent coupling partner. researchgate.net

Sonogashira Coupling: This methodology allows for the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnrochemistry.com Copper-free Sonogashira protocols have also been developed. libretexts.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, meaning that the coupling of a chloride may require more forcing conditions or more sophisticated catalyst systems compared to the corresponding bromide or iodide. nrochemistry.com

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Substituted 2-Chloropyridines

| Coupling Partner (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 55 | 74 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 | 92 |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 100 | 85 |

| 2-Furylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/Water | 90 | 88 |

Note: This table presents representative data from studies on analogous 2-chloropyridine (B119429) derivatives and is intended to provide an indication of typical reaction conditions and outcomes. Specific results for this compound may vary.

Mechanistic Investigations

Computational Chemistry for Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of metal-catalyzed cross-couplings. researchgate.net Such studies can provide insights into the energies of reactants, intermediates, and transition states along the reaction pathway. For a substrate like this compound, computational analysis could be used to:

Model the Catalytic Cycle: The fundamental steps of oxidative addition, transmetalation, and reductive elimination can be modeled to understand the energetics of each step. libretexts.org The oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-determining step, and its energy barrier can be calculated. libretexts.org

Evaluate Ligand Effects: The influence of different phosphine ligands on the stability of intermediates and the height of transition state barriers can be assessed, aiding in the rational selection of the optimal ligand for the reaction.

Predict Regioselectivity: In reactions like the Heck coupling, where multiple isomers can be formed, computational models can predict the most likely product by comparing the activation energies of the competing pathways.

For instance, DFT calculations on related nitropyridine systems have been used to determine the electrophilicity of different carbon atoms, which is a key factor in nucleophilic attack and the initial steps of some coupling reactions. researchgate.net

Spectroscopic Analysis of Intermediates

The direct observation of reactive intermediates in catalytic cycles is challenging due to their typically low concentrations and short lifetimes. However, advanced spectroscopic techniques can provide valuable mechanistic information. For the reactions of this compound, one could envision using:

In-situ NMR Spectroscopy: This technique can be used to monitor the reaction progress and potentially identify key intermediates, such as the oxidative addition product (an organopalladium(II) complex).

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to detect and characterize catalytic intermediates, including anionic palladium complexes that are thought to be part of the catalytic cycle. nih.gov

Infrared (IR) and Raman Spectroscopy: These methods can be used to study the vibrational modes of the reactants and products, and in some cases, to detect the formation of specific intermediates. For example, changes in the stretching frequency of the nitro group could provide information about its coordination to a metal center during the reaction.

While no specific spectroscopic studies on intermediates in the cross-coupling reactions of this compound have been published, such analyses on related systems have been crucial in building a detailed understanding of the reaction mechanisms. rug.nl

Introduction of Diverse Functional Groups

The ability to introduce a variety of functional groups onto the pyridine ring is a key feature of the chemistry of this compound. These transformations are crucial for developing new compounds with tailored properties.

The introduction of alkyl and aryl groups can significantly alter the steric and electronic properties of the pyridine core. While direct C-H alkylation of nitropyridines can be achieved via vicarious nucleophilic substitution using sulfonyl-stabilized carbanions, the process is sensitive to steric hindrance. acs.orgacs.orgresearchgate.net For instance, while methyl and primary alkyl groups can be introduced, the reaction with secondary carbanions like that of isopropyl phenyl sulfone may fail to yield the alkylated product, instead forming a stable Meisenheimer-type adduct. acs.orgacs.orgresearchgate.net

A more reliable three-step method for introducing a methyl group involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups by substituting the chlorine atom. nih.gov

Table 1: Examples of Alkylation and Arylation Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Nitropyridine (B142982) | Isopropyl phenyl sulfone, base | N-protonated Meisenheimer-type adduct | acs.orgacs.orgresearchgate.net |

| 2-Chloro-3-nitropyridines | Diethyl malonate, K2CO3; then H2SO4(aq) | 2-Methyl-3-nitropyridines | mdpi.com |

| 2,6-Dichloro-3-nitropyridine | Arylboronic acid, Pd catalyst | 2-Aryl-6-chloro-3-nitropyridine | nih.gov |

| 2-Chloropyrimidine | Heteroaryllithium reagents; then DDQ | 2-Chloro-4,6-di(heteroaryl)pyrimidine | umn.edu |

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is a key step in the synthesis of many biologically active molecules. For example, the reduction of the nitro group in 2-chloro-5-nitropyridine (B43025) derivatives is a crucial step in the synthesis of potential antimicrobial agents. nih.gov

The chlorine atom can be displaced by a hydroxyl group through nucleophilic substitution. For instance, treatment of 2,4-dichloro-3-nitropyridine (B57353) with sodium acetate in dimethylformamide yields 2-chloro-3-nitropyridin-4-ol. google.com Similarly, N-hydroxyindoles can be synthesized from 2-nitrostyrenes through a base-mediated cyclization. nih.gov

Table 2: Synthesis of Amino and Hydroxyl Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H2, Pd catalyst | 4-Amino-2-chloro-6-methylpyridine | |

| 2,4-Dichloro-3-nitropyridine | Sodium acetate, DMF | 2-Chloro-3-nitropyridin-4-ol | google.com |

| 2,6-Dichloro-3-nitropyridine | Ammonia gas, isopropanol | 2-Amino-6-chloro-3-nitropyridine | prepchem.com |

| 2-Hydrazino-6-chloropyridine | Hydrazine, Ra/Ni catalyst | 2-Amino-6-chloropyridine |

Pyridinone and pyridin-2(1H)-one moieties are important structural motifs in medicinal chemistry. nih.gov These can be synthesized from this compound derivatives. One common approach involves the hydrolysis of the chloro group. For example, 4-amino-5-methyl-2(1H)-pyridone can be produced by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com The precursor, 2-chloro-5-methyl-4-pyridinamine, is obtained by the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com Another route to pyridinones involves the cyclization of appropriate precursors, such as the reaction of acetylacetone (B45752) with nitroacetamide to yield 4,6-dimethyl-3-nitropyridin-2-one. nih.gov

Table 3: Synthesis of Pyridinone and Pyridin-2(1H)-one Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloro-5-methyl-4-pyridinamine | KOH, Methanol, pressure | 4-Amino-5-methyl-2(1H)-pyridone | google.com |

| Acetylacetone, Nitroacetamide | Cyclization | 4,6-Dimethyl-3-nitropyridin-2-one | nih.gov |

| Pyridine | H2O2, Nitric acid; then acetylation and elimination | Pyridinone | nih.gov |

| N-propargylamines, Active methylene (B1212753) compounds | [4 + 2] annulation | 2-Pyridones | organic-chemistry.org |

Construction of Fused Heterocyclic Systems

The reactivity of this compound and its derivatives allows for the construction of more complex fused heterocyclic systems, which are of significant interest in drug discovery.

Imidazopyridines are a class of fused heterocycles with a broad range of pharmacological activities. nih.gov They can be synthesized from 2-aminopyridine (B139424) derivatives, which can be obtained from this compound by reduction of the nitro group and subsequent reactions. A common method for imidazopyridine synthesis is the condensation of a 2-aminopyridine with an α-haloketone. nih.gov A more recent development is the NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines to furnish imidazo[1,2-a]pyridines. nih.gov

Design and Synthesis of Compound Libraries

The versatility of this compound as a scaffold has led to its use in the design and synthesis of compound libraries for high-throughput screening. By systematically varying the substituents at the 2-, 4-, and 6-positions, large collections of related compounds can be generated. For example, a library of 2-anilino-3-phenylsulfonyl-6-methylpyridines was synthesized and evaluated as corticotropin-releasing factor1 receptor ligands. acs.org Similarly, libraries of pyrimidine (B1678525) derivatives have been synthesized using microwave-assisted techniques for anticancer and antiviral screening. nih.gov The ability to generate diverse libraries from a common starting material underscores the importance of this compound in modern drug discovery efforts.

Derivatization Strategies and Scaffold Modification

High-Throughput Synthesis Approaches

The chemical scaffold of 2-Chloro-6-methyl-4-nitropyridine makes it a highly suitable substrate for high-throughput synthesis (HTS) methodologies. The inherent reactivity of the molecule, specifically the activated 2-chloro position, allows for the rapid generation of diverse compound libraries through parallel synthesis. This approach is pivotal in modern medicinal chemistry and drug discovery for the efficient exploration of chemical space and the identification of lead compounds.

The primary strategy for the high-throughput derivatization of this compound revolves around nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring, being electron-deficient, is further activated by the strongly electron-withdrawing nitro group at the 4-position. This electronic arrangement significantly facilitates the displacement of the chlorine atom at the 2-position by a wide array of nucleophiles. libretexts.org

High-throughput synthesis can be implemented by reacting a stock solution of this compound with a library of diverse nucleophiles in a multi-well plate format. Each well would contain a different nucleophile, allowing for the simultaneous synthesis of hundreds or even thousands of distinct derivatives. The reactions are typically characterized by their robustness and high yields, which are desirable features for HTS. researchgate.net

Common classes of nucleophiles that can be employed in such a high-throughput manner include, but are not limited to:

Amines (Primary and Secondary): Reaction with a diverse set of amines leads to the formation of 2-amino-6-methyl-4-nitropyridine derivatives. This is a widely used transformation in the generation of compound libraries due to the vast commercial availability of unique amine building blocks. youtube.com

Alcohols and Phenols: Alkoxy and aryloxy derivatives can be synthesized by reacting the parent compound with various alcohols and phenols under basic conditions.

Thiols: Thioether derivatives are accessible through the reaction with a range of thiols.

Azoles: Nitrogen-containing heterocycles, such as imidazoles and pyrazoles, can act as nucleophiles to form N-aryl derivatives.

The resulting library of compounds can then be screened for biological activity, and structure-activity relationships (SAR) can be rapidly established. The modular nature of this approach, where the pyridine core remains constant while the substituent at the 2-position is varied, is a cornerstone of parallel chemistry efforts.

Below is an illustrative data table showcasing the potential for generating a diverse library of compounds from this compound using a high-throughput SNAr approach.

| Entry | Nucleophile | Resulting Derivative Structure | Compound Class |

| 1 | Morpholine | 4-(6-Methyl-4-nitropyridin-2-yl)morpholine | Aminopyridine |

| 2 | Piperidine | 2-(Piperidin-1-yl)-6-methyl-4-nitropyridine | Aminopyridine |

| 3 | Aniline | N-Phenyl-6-methyl-4-nitropyridin-2-amine | Aminopyridine |

| 4 | Methanol (B129727) | 2-Methoxy-6-methyl-4-nitropyridine | Alkoxypyridine |

| 5 | Phenol | 2-Phenoxy-6-methyl-4-nitropyridine | Aryloxypyridine |

| 6 | Ethanethiol | 2-(Ethylthio)-6-methyl-4-nitropyridine | Thioether |

| 7 | Imidazole | 2-(1H-Imidazol-1-yl)-6-methyl-4-nitropyridine | Azole Derivative |

This systematic and parallelized derivatization strategy underscores the value of this compound as a versatile building block in the high-throughput synthesis of novel chemical entities for various research applications.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the identity and elucidating the structural features of 2-Chloro-6-methyl-4-nitropyridine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding a wealth of information about its atomic and molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the pyridine (B92270) ring appear as distinct signals. The proton at position 3 (adjacent to the nitro group) and the proton at position 5 (between the nitro and methyl groups) are expected to show characteristic chemical shifts. One source reports peaks at δ 8.92 (dd, J = 4.7 Hz, 2H) and 8.01 (dd, J = 4.7 Hz, 2H); however, this pattern is inconsistent with the structure of this compound, which should display two distinct singlets or narrowly coupled doublets for the two non-equivalent aromatic protons, and a singlet for the methyl group protons. The methyl group protons at position 6 would typically appear as a singlet in the upfield region of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | Downfield | Singlet/narrow doublet |

| H-5 | Downfield | Singlet/narrow doublet |

| -CH₃ | Upfield | Singlet |

| Carbon | Expected Chemical Shift Range (ppm) |

| C-2 (C-Cl) | 150-160 |

| C-3 (C-H) | 120-130 |

| C-4 (C-NO₂) | 145-155 |

| C-5 (C-H) | 115-125 |

| C-6 (C-CH₃) | 160-170 |

| -CH₃ | 15-25 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the functional groups present in a molecule. The IR spectrum of this compound shows strong absorption bands characteristic of the nitro group. Specifically, a strong band is observed around 1530 cm⁻¹ corresponding to the asymmetric stretching vibration of the N=O bond, and another strong band around 1350 cm⁻¹ is attributed to the symmetric stretching of the same bond.

Other expected vibrational modes include the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region, and various C-H and C-N stretching and bending vibrations. A comprehensive analysis of both IR and Raman spectra would provide a complete vibrational profile of the molecule, aiding in its definitive identification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| C-Cl | Stretch | 800-600 |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 3000-2850 |

| Pyridine Ring | C=C, C=N Stretches | 1600-1400 |

UV-Vis Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the pyridine ring, the nitro group, and the chlorine atom will influence the wavelengths at which these absorptions occur. While specific experimental UV-Vis data for this compound is not detailed in the provided search results, it is expected to exhibit characteristic π → π* and n → π* transitions. The purity of the compound can be monitored using UV detection at a specific wavelength, such as 254 nm, during chromatographic analysis.

Crystallographic Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound, such as its unit cell parameters and space group, were not found in the search results, it has been noted that crystallographic studies reveal a planar pyridine ring. This planarity is expected for an aromatic system and is crucial for understanding its intermolecular interactions and packing in the solid state. For comparison, the crystal structure of a related compound, this compound 1-oxide, has been documented. bldpharm.com A full crystallographic analysis of the title compound would provide precise bond lengths, bond angles, and details of any intermolecular interactions, such as stacking or hydrogen bonding.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the molecular formula of this compound (C₆H₅ClN₂O₂). While no experimental mass spectra were found in the provided search results, the predicted m/z for the [M+H]⁺ adduct of the related compound 2-chloro-6-methyl-3-nitropyridin-4-amine (B1365008) is 188.02213. uni.lu Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information, as different parts of the molecule will break off in a predictable manner upon ionization.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-chloro-6-methyl-4-nitropyridine, DFT calculations are instrumental in elucidating its electronic properties and predicting its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can provide a detailed picture of the electron distribution and molecular orbitals of this compound.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater propensity for charge transfer within the molecule. irjweb.com

For this compound, the presence of an electron-withdrawing nitro group and a chlorine atom, along with an electron-donating methyl group, significantly influences the energies of the FMOs. The nitro group, in particular, is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The charge transfer that occurs within the molecule, as revealed by HOMO and LUMO analysis, is crucial for understanding its potential biological activity. researchgate.net

| Parameter | Significance | Anticipated Influence on this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating capability | The electron-donating methyl group may raise the HOMO energy, while the electron-withdrawing groups may lower it. |

| LUMO Energy | Indicates electron-accepting capability | The potent electron-withdrawing nitro group is expected to significantly lower the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability | A relatively small energy gap is anticipated, suggesting a chemically reactive molecule. |

Prediction of Reactivity Sites (MEP Analysis)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP map correspond to different electrostatic potential values.

In an MEP map, regions of negative electrostatic potential, typically colored red, are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive electrostatic potential, usually colored blue, are prone to nucleophilic attack due to their electron deficiency. researchgate.net

For this compound, the MEP analysis is expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interactions. The hydrogen atoms of the methyl group and the regions near the chlorine atom and the pyridine (B92270) ring's nitrogen atom are likely to exhibit positive potential, indicating them as potential sites for nucleophilic attack.

| Color on MEP Map | Electrostatic Potential | Predicted Reactivity for this compound |

|---|---|---|

| Red | Negative | Likely sites for electrophilic attack (e.g., around the nitro group). |

| Blue | Positive | Likely sites for nucleophilic attack (e.g., near the ring nitrogen and hydrogen atoms). |

| Green | Neutral | Regions with near-zero potential. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

To date, no specific molecular dynamics simulation studies have been published in the scientific literature for this compound. However, such studies could be employed to investigate various aspects of the molecule's behavior, including:

Solvation: Understanding how the molecule interacts with different solvents.

Conformational Analysis: Exploring the different spatial arrangements the molecule can adopt and their relative energies.

Binding Interactions: Simulating the interaction of this compound with a biological target, such as an enzyme or receptor, to understand its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to develop models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. nih.gov

There are currently no specific QSAR studies available in the literature for this compound. The development of a QSAR model would require a dataset of structurally similar compounds with experimentally determined biological activities. Such a model could then be used to predict the activity of other related compounds and to guide the design of new molecules with improved properties.

A typical QSAR model is represented by a mathematical equation that includes various molecular descriptors as variables. These descriptors can be electronic, steric, or hydrophobic in nature.

| Component of a QSAR Study | Description | Relevance to this compound |

|---|---|---|

| Dataset | A collection of structurally related compounds with measured biological activity. | A series of substituted nitropyridines with known activities would be required. |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of the molecules. | Descriptors could include HOMO/LUMO energies, dipole moment, and molecular weight. |

| Statistical Model | A mathematical equation relating the descriptors to the biological activity. | Techniques like multiple linear regression or machine learning could be used to build the model. |

| Validation | The process of assessing the predictive ability of the QSAR model. nih.gov | Internal and external validation methods would be necessary to ensure the model is robust. nih.gov |

Role of 2 Chloro 6 Methyl 4 Nitropyridine As a Synthetic Building Block

Precursor for Bioactive Molecules

2-Chloro-6-methyl-4-nitropyridine serves as a key starting material or intermediate in the synthesis of numerous bioactive molecules. nih.gov The presence of the nitro group facilitates reactions with nucleophilic reagents, and it can be readily converted into other functional groups like amino groups, which are pivotal for building more complex molecular architectures. nih.gov This reactivity allows for the development of diverse compounds, including those with potential therapeutic applications. nih.gov

The synthetic utility of nitropyridines, such as this compound, is extensive. They are recognized as convenient and readily available precursors for a wide variety of promising and complex bioactive molecules. nih.gov These include compounds with potential antitumor, antibacterial, and antifungal properties. nih.gov The adaptability of the nitropyridine core allows chemists to construct fused heterocyclic systems, further expanding the accessible chemical space for discovering new bioactive agents. nih.gov

Intermediate in Drug Discovery and Development

The significance of this compound is particularly pronounced in the field of drug discovery and development. Its structural features make it a valuable intermediate for synthesizing novel therapeutic agents.

Design of Kinase Inhibitors

Kinase inhibitors are a critical class of drugs, particularly in oncology, that function by blocking the action of protein kinases. This compound has been utilized in the synthesis of potent kinase inhibitors. For instance, it is a key intermediate in the preparation of dasatinib, a tyrosine kinase inhibitor used in cancer treatment. exlibrisgroup.comnih.gov

The development of kinase inhibitors often involves the creation of a library of related compounds to identify the most effective and selective molecule. The reactivity of this compound allows for the systematic modification of its structure, a crucial aspect of structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of drug candidates.

Table 1: Examples of Kinase Inhibitors Synthesized Using Pyridine (B92270) Derivatives

| Inhibitor Class | Target Kinase(s) | Role of Pyridine Derivative |

| Tyrosine Kinase Inhibitors | Src/Abl | Intermediate in the synthesis of Dasatinib. exlibrisgroup.comnih.gov |

| Janus kinase 2 (JAK2) Inhibitors | JAK2 | Starting material for the synthesis of potent JAK2 inhibitors. nih.govresearchgate.net |

| Glycogen synthase kinase-3 (GSK3) Inhibitors | GSK3 | Intermediate in the synthesis of novel heterocyclic GSK3 inhibitors. nih.govresearchgate.net |

| p21-Activated Kinase 4 (PAK4) Inhibitors | PAK4 | Starting point for the design of selective PAK4 inhibitors. nih.gov |

| Rho-associated kinase (ROCK) Inhibitors | ROCK II | Scaffold for the design and synthesis of novel ROCK II inhibitors. nih.gov |

Development of Antimicrobial Agents

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound and its derivatives have shown promise in this area. It is involved in the synthesis of 2-methyl-6-chlorophenyl sulfonylurea derivatives, which exhibit bacteriostatic properties. The core structure of this compound provides a scaffold that can be modified to develop new compounds with potential antibacterial activity.

Applications in Agrochemical Development

Beyond pharmaceuticals, this compound has found applications in the development of modern agrochemicals. It serves as a precursor for herbicides and is used in the synthesis of various pesticides. For example, it is a building block for insecticides that target specific pests while aiming for minimal environmental impact. The versatility of this compound allows for the creation of a diverse range of agrochemical products. nih.gov

Integration into Complex Chemical Systems

The reactivity of the chlorine atom and the nitro group on the pyridine ring of this compound allows for its integration into larger, more complex chemical systems. The chlorine atom can be displaced through nucleophilic substitution reactions, enabling the attachment of various other molecular fragments. The nitro group can be reduced to an amino group, which can then participate in a wide array of chemical transformations, such as diazotization reactions, to introduce other functionalities. This ability to be readily incorporated into more intricate structures makes this compound a valuable tool for synthetic chemists aiming to construct complex target molecules. nih.gov

Future Research Directions and Emerging Applications

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of 2-Chloro-6-methyl-4-nitropyridine typically involves the nitration of 2-chloro-6-methylpyridine (B94459) using a mixture of concentrated nitric acid and sulfuric acid. While effective, this method presents environmental and safety challenges, such as the use of corrosive acids and the potential for runaway reactions or over-nitration. In line with the principles of green chemistry, which advocate for waste reduction, energy efficiency, and the use of less hazardous substances, future research is focused on developing more sustainable synthetic routes. researchfloor.orgjnj.com

Key areas of innovation include:

Alternative Nitrating Agents: Research building on methods developed in the 1990s explores the use of alternative nitrating systems like dinitrogen pentoxide (N₂O₅). This approach can offer greater regioselectivity and avoid the use of strong mixed acids, thereby reducing the generation of acidic waste streams and side products.

Catalytic Processes: The development of solid acid catalysts or other heterogeneous catalysts could replace corrosive liquid acids, simplifying product purification and enabling catalyst recycling. This aligns with green chemistry's goal of using catalytic reagents over stoichiometric ones.

Continuous-Flow Technology: Shifting from batch to continuous-flow manufacturing can significantly improve the safety profile of nitration reactions. Flow reactors allow for better temperature control, reduce the volume of hazardous material present at any given time, and can lead to higher yields and purity.

| Aspect of Synthesis | Traditional Method | Potential Green Chemistry Innovation | Anticipated Benefit |

|---|---|---|---|

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | N₂O₅-mediated nitration | Reduced acid waste, fewer side reactions. |

| Catalysis | Sulfuric acid (dehydrating agent) | Heterogeneous solid acid catalysts | Catalyst recyclability, simplified purification. |

| Process Technology | Batch processing | Continuous-flow systems | Enhanced safety, better process control, improved yield. |

| Solvent Use | Typically performed neat or with excess acid | Greener solvents or solvent-free conditions | Reduced environmental impact and waste. researchfloor.org |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is well-established in several key transformations, including nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, reduction of the nitro group to an amine, and oxidation of the methyl group. However, the interplay of its three distinct functional groups offers opportunities for discovering novel reactivity.

Future research could focus on:

Activation of the Methyl Group: The electron-withdrawing nitro group enhances the acidity of the protons on the adjacent methyl group. mdpi.com This heightened reactivity can be exploited in condensation reactions with aldehydes to form styryl derivatives, providing a metal-free alternative to cross-coupling reactions like the Heck reaction. mdpi.com

Reactivity of the N-Oxide Derivative: The corresponding N-oxide, this compound 1-oxide, exhibits enhanced electrophilicity. This modification facilitates nucleophilic attacks and could be used to introduce a wider range of functional groups onto the pyridine (B92270) ring, expanding its synthetic utility. researchgate.net

Selective Functionalization: Developing reactions that can selectively target one position without affecting the others is a significant goal. This could involve using sterically hindered reagents or directing groups to control regioselectivity in cross-coupling or substitution reactions.

Nucleophilic Substitution of the Nitro Group: While substitution of the chloro group is common, exploring conditions for the nucleophilic substitution of the nitro group (SNAr) could unlock new synthetic pathways. Research on other nitropyridines has shown that this transformation is possible with certain nucleophiles, such as thiolates. mdpi.com

| Reactive Site | Known Reaction | Potential Novel Reaction Pathway | Synthetic Application |

|---|---|---|---|

| 2-Chloro | Nucleophilic substitution | Controlled, regioselective cross-coupling | Synthesis of complex substituted pyridines. |

| 6-Methyl | Oxidation to carboxylic acid | Condensation with aldehydes mdpi.com | Metal-free synthesis of styryl-pyridines. mdpi.com |

| Pyridine Nitrogen | Base-like properties | Formation of N-oxide to enhance ring electrophilicity | Facilitating further nucleophilic substitutions. |

| 4-Nitro | Reduction to amino group | Nucleophilic aromatic substitution (SNAr) mdpi.com | Direct introduction of sulfur or other nucleophiles. mdpi.com |

Advanced Material Science Applications

The unique electronic and structural properties of this compound make it an intriguing building block for advanced materials. The pyridine ring, functionalized with both an electron-donating group (methyl) and strong electron-withdrawing groups (chloro and nitro), results in a molecule with a significant dipole moment and potential for interesting intermolecular interactions. epa.gov

Emerging applications in material science include:

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The N-oxide derivative is particularly noted for its use in coordination chemistry. These materials could have applications in gas storage, catalysis, or sensing.

Organic Electronics: The polarized nature of the molecule suggests potential for use in organic electronic materials. As a monomer or a dopant, it could be incorporated into polymers for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as a component in materials with nonlinear optical (NLO) properties.

Functional Polymers: Polymerizing derivatives of this compound could lead to specialty polymers. For example, the reactive chloro group provides a handle for grafting the molecule onto a polymer backbone, imparting specific properties such as thermal stability, altered refractive index, or chemical responsiveness.

| Material Class | Potential Role of this compound | Key Molecular Features | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Ligand/Linker | Pyridine nitrogen, nitro group oxygens | Gas storage, heterogeneous catalysis, chemical sensing. |

| Organic Electronics | Monomer or Dopant | High dipole moment, electron-withdrawing/donating groups epa.gov | Semiconductors, NLO materials, components in OLEDs. |

| Functional Polymers | Functional Monomer/Pendant Group | Reactive chloro group, polar nature | High-performance plastics, materials with tunable optical properties. |

Bio-inspired Synthesis and Functional Material Development

Drawing inspiration from nature offers a powerful paradigm for developing both new synthetic methods and novel functional materials. rsc.org

Bio-inspired Synthesis: Future research could investigate enzymatic or microbial routes for the synthesis of this compound. Biocatalysis could offer unparalleled selectivity under mild, aqueous conditions, representing the ultimate application of green chemistry principles. For instance, the use of nitroreductases or halogenating enzymes, if successfully engineered, could provide a sustainable alternative to traditional chemical methods.

Functional Material Development: Biological systems produce materials with remarkable properties, such as the structural coloration seen in butterfly wings or the self-healing capabilities of skin. Research has shown the fabrication of bio-inspired guanine (B1146940) microplatelets that exhibit strong structural coloration. nih.gov The tunable electronic properties of this compound derivatives could be harnessed to create novel chromic materials that change color in response to stimuli like heat (thermochromism) or light (photochromism). Furthermore, its ability to participate in coordination chemistry could be applied to the design of bio-inspired catalysts that mimic the active sites of metalloenzymes. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Chloro-6-methyl-4-nitropyridine, and how do experimental results compare with computational predictions?

- Methodological Answer : Utilize Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze vibrational modes, complemented by quantum chemical calculations using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311++G** or cc-pVTZ. Compare experimental peaks (e.g., C-Cl stretching at 600–800 cm⁻¹) with computed spectra to validate molecular geometry and electronic structure. Discrepancies may arise from solvent effects or anharmonicity, requiring scaling factors for alignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Adopt OSHA/EN standards for personal protective equipment (PPE): nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors. Thermal decomposition may release toxic gases (e.g., NOₓ), necessitating SCBA respirators in emergencies .

Q. How can researchers ensure purity during the synthesis of this compound?

- Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC using a C18 column and UV detection at 254 nm. Purify crude products via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize final compounds using melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional/basis set combinations are optimal?

- Methodological Answer : Employ B3LYP/6-311++G** for geometry optimization and vibrational analysis, as it balances accuracy and computational cost. For excited-state properties (e.g., UV-Vis spectra), use time-dependent DFT (TD-DFT) with the CAM-B3LYP functional. Validate against experimental data, adjusting for solvent effects using the polarizable continuum model (PCM) .

Q. What challenges arise in resolving crystal structures of halogenated nitropyridine derivatives, and how can SHELX software improve refinement?

- Methodological Answer : Challenges include low crystal quality due to hygroscopicity or twinning. Use SHELXL for refinement: apply TWIN/BASF commands for twinned data and ADPs (anisotropic displacement parameters) for heavy atoms. Validate with R-factor convergence (<5%) and Fo/Fc difference maps to resolve disorder in nitro or methyl groups .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data for this compound?

- Methodological Answer : Identify error sources: (1) Basis set limitations—augment with diffuse functions for nitro groups; (2) Solvent effects—re-run calculations with explicit solvent molecules; (3) Conformational flexibility—perform molecular dynamics (MD) simulations to sample low-energy conformers. Cross-validate with NMR chemical shifts (e.g., ¹³C NMR for aromatic carbons) .

Q. What mechanistic insights guide the regioselective functionalization of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group at position 2 is activated by electron-withdrawing nitro and methyl groups, favoring SNAr reactions. Use DFT to map transition states (e.g., NBO analysis for charge distribution). Experimentally, optimize conditions (e.g., DMF as solvent, K₂CO₃ as base) to target amines or thioethers. Monitor byproducts (e.g., N-oxide formation) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.